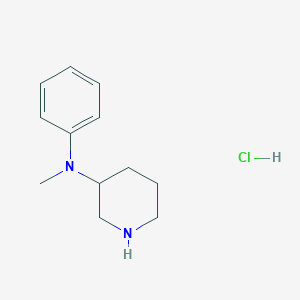![molecular formula C12H19ClFN B15305443 (2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride](/img/structure/B15305443.png)
(2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C12H19ClFN. It is known for its unique structure, which includes a fluoroethyl group and a trimethylphenyl group. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride typically involves the reaction of 2-fluoroethylamine with 2,4,5-trimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Aplicaciones Científicas De Investigación
(2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The trimethylphenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoroethylamine hydrochloride
- 2,4,5-Trimethylbenzyl chloride
- N-(2-Fluorophenyl)-N-methylamine
Uniqueness
(2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride is unique due to its combination of a fluoroethyl group and a trimethylphenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C12H19ClFN |
|---|---|
Peso molecular |
231.74 g/mol |
Nombre IUPAC |
2-fluoro-N-[(2,4,5-trimethylphenyl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C12H18FN.ClH/c1-9-6-11(3)12(7-10(9)2)8-14-5-4-13;/h6-7,14H,4-5,8H2,1-3H3;1H |
Clave InChI |
IWNMXLMDIROTKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)CNCCF)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


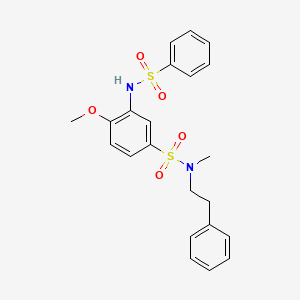



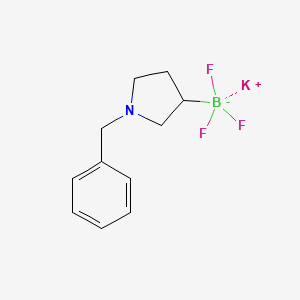
![2,2-Difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid](/img/structure/B15305400.png)
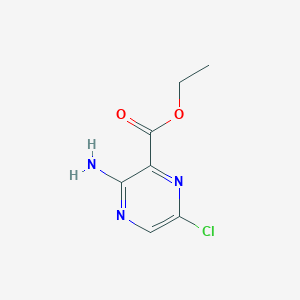


![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropan-1-amine](/img/structure/B15305435.png)
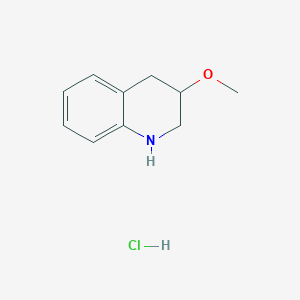
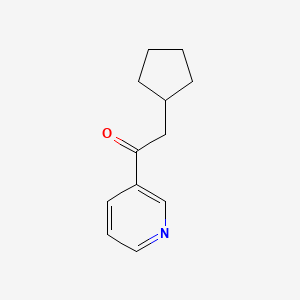
![{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B15305456.png)
